4-(benzyloxy)-3-chloro-5-ethoxybenzamide
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Overview
Description
4-(benzyloxy)-3-chloro-5-ethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group, a chloro substituent, and an ethoxy group attached to a benzene ring, which is further connected to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-3-chloro-5-ethoxybenzamide typically involves multiple steps:
Formation of the Benzyloxy Intermediate: The initial step involves the preparation of 4-(benzyloxy)benzyl chloride. This can be achieved by reacting 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Chloro and Ethoxy Groups: The next step involves the chlorination of the benzyloxy intermediate using a chlorinating agent like thionyl chloride. Subsequently, the ethoxy group can be introduced through an etherification reaction using ethanol and a suitable catalyst.
Amidation: The final step involves the conversion of the intermediate to the benzamide by reacting it with an amine, such as ammonia or an amine derivative, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(benzyloxy)-3-chloro-5-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzaldehyde or benzoic acid derivative.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-(benzyloxy)-3-chloro-5-ethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It can be utilized in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-3-chloro-5-ethoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites, leading to inhibition or activation of the target protein.
Comparison with Similar Compounds
Similar Compounds
4-(benzyloxy)-3-chlorobenzamide: Lacks the ethoxy group, which may affect its solubility and reactivity.
4-(benzyloxy)-5-ethoxybenzamide: Lacks the chloro group, which may influence its electronic properties and reactivity.
3-chloro-5-ethoxybenzamide: Lacks the benzyloxy group, which may impact its lipophilicity and binding interactions.
Uniqueness
4-(benzyloxy)-3-chloro-5-ethoxybenzamide is unique due to the combination of its substituents, which confer specific electronic and steric properties. This unique combination can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-chloro-5-ethoxy-4-phenylmethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-2-20-14-9-12(16(18)19)8-13(17)15(14)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQXGADCDRNPHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)N)Cl)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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